molecular formula C11H11BrFNO2 B1374162 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340336-21-1

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1374162
CAS No.: 1340336-21-1
M. Wt: 288.11 g/mol
InChI Key: KYWKCOPDMUQRPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves processes like protodeboronation of alkyl boronic esters, which is not well developed . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported utilizing a radical approach .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include Suzuki coupling, direct arylation of pyrazoles with phenylboronic acids, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, and Cu-catalyzed Petasis reactions .

Scientific Research Applications

Synthesis and Medicinal Chemistry

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid is part of a family of compounds with significant potential in medicinal chemistry. These compounds are often synthesized for use as building blocks in drug development. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a closely related compound, demonstrates the interest in fluorinated heterocyclic amino acids for medicinal chemistry applications (Van Hende et al., 2009).

Biological Applications

The synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, which include compounds similar to this compound, shows interest in their potential biological applications. These compounds are explored for their utility in foldameric applications and for their biological relevance (Žukauskaitė et al., 2011).

Antibacterial Research

Research on azetidine derivatives, including those similar to this compound, has shown their potential as antibacterial agents. The synthesis and biological activity of azetidinylquinolones demonstrate the application of azetidine derivatives in combating bacterial infections (Frigola et al., 1994).

Agriculture and Plant Research

Azetidine derivatives like this compound are also used in agricultural research. For instance, azetidine 2-carboxylic acid has been studied for its effects on ion uptake and release in barley roots, providing insights into plant biology and agriculture (Pitman et al., 1977).

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-9-3-7(1-2-10(9)13)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWKCOPDMUQRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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